molecular formula C8H17BrO B13162374 1-Bromo-5-methoxy-2,3-dimethylpentane

1-Bromo-5-methoxy-2,3-dimethylpentane

Katalognummer: B13162374
Molekulargewicht: 209.12 g/mol
InChI-Schlüssel: QGKWLYLOEOLKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-methoxy-2,3-dimethylpentane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2,3-dimethylpentane can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-2,3-dimethylpentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding ethers, alcohols, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the bromine atom to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of ethers, alcohols, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-methoxy-2,3-dimethylpentane is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-methoxy-2,3-dimethylpentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the pentane backbone.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2,3-dimethylpentane: Lacks the methoxy group, resulting in different reactivity and applications.

    5-Methoxy-2,3-dimethylpentane: Lacks the bromine atom, affecting its chemical behavior.

    1-Bromo-5-methoxyhexane: Similar structure but with a longer carbon chain, influencing its physical and chemical properties.

Uniqueness: 1-Bromo-5-methoxy-2,3-dimethylpentane is unique due to the combination of a bromine atom and a methoxy group on a dimethyl-substituted pentane backbone

Eigenschaften

Molekularformel

C8H17BrO

Molekulargewicht

209.12 g/mol

IUPAC-Name

1-bromo-5-methoxy-2,3-dimethylpentane

InChI

InChI=1S/C8H17BrO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

QGKWLYLOEOLKLE-UHFFFAOYSA-N

Kanonische SMILES

CC(CCOC)C(C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.